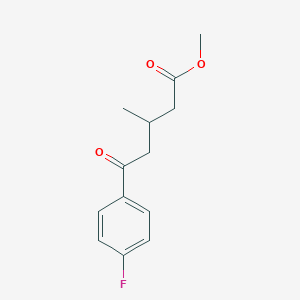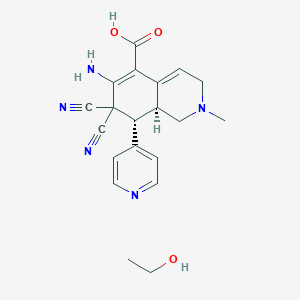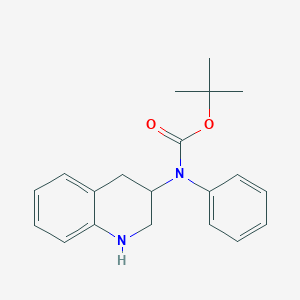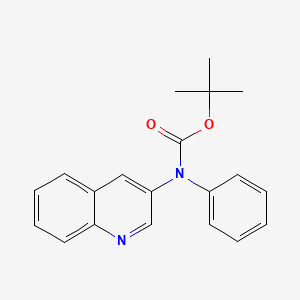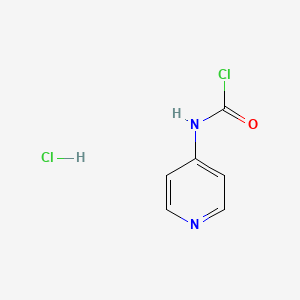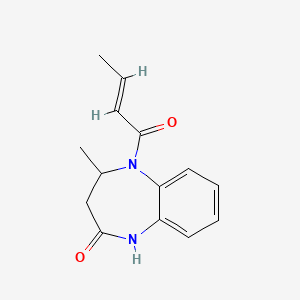![molecular formula C7H6Br2N2 B1652530 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide CAS No. 1461713-60-9](/img/structure/B1652530.png)
3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide
Vue d'ensemble
Description
“3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide” is a chemical compound with the CAS Number 1461713-60-9 . It has a molecular weight of 277.95 . The compound is stored at room temperature and comes in a powder form . Its IUPAC name is 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide .
Molecular Structure Analysis
The molecular structure of “3-bromo-1H-pyrrolo[2,3-b]pyridine” (without the hydrobromide) is available on PubChem . The compound has a molecular weight of 197.03 g/mol . The InChI code is 1S/C7H5BrN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-bromo-1H-pyrrolo[2,3-b]pyridine” (without the hydrobromide) are available on PubChem . The compound has a molecular weight of 197.03 g/mol , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 1 , and a rotatable bond count of 0 .
Applications De Recherche Scientifique
FGFR Inhibitors in Cancer Therapy
The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized in the design of potent fibroblast growth factor receptor (FGFR) inhibitors. These inhibitors can play a crucial role in cancer therapy, as FGFRs are often implicated in various forms of cancer. The derivatives of this compound have shown promise in inhibiting FGFR with high potency, which could lead to new treatments for cancer patients .
Antidiabetic Applications
Compounds derived from the pyrrolo[2,3-b]pyridine structure have been investigated for their potential to reduce blood glucose levels. This application is particularly relevant for the prevention and treatment of conditions such as hyperglycemia, type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
3. TNIK Inhibition for Immune Response Modulation The 1H-pyrrolo[2,3-b]pyridine compounds have been found to inhibit Traf2- and Nck-interacting kinase (TNIK), which is involved in the Wnt signaling pathway and has implications in immune response. Some derivatives have shown potent TNIK inhibition with IC50 values lower than 1 nM and demonstrated concentration-dependent characteristics of IL-2 inhibition .
Safety and Hazards
The safety information for “3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
The primary target of 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide is the human neutrophil elastase (HNE) . HNE is a potent serine protease belonging to the chymotrypsin family and is an important target for the development of novel and selective inhibitors for the treatment of inflammatory diseases, especially pulmonary pathologies .
Mode of Action
The compound interacts with its target, HNE, by docking into the HNE catalytic triad Ser195-His57-Asp102 . This interaction is believed to inhibit the enzyme’s activity, thus reducing the inflammatory response .
Result of Action
The primary result of the compound’s action is the reduction of the inflammatory response, particularly in pulmonary pathologies . By inhibiting HNE, the compound can potentially alleviate symptoms associated with these conditions.
Action Environment
The action of 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide can be influenced by various environmental factors. For instance, the compound is recommended to be stored under inert gas at room temperature , suggesting that it may be sensitive to oxygen exposure. Additionally, the compound’s effectiveness may be influenced by the pH and temperature of its environment.
Propriétés
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2.BrH/c8-6-4-10-7-5(6)2-1-3-9-7;/h1-4H,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRQBIUZOGNGLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2Br)N=C1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide | |
CAS RN |
1461713-60-9 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461713-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B1652447.png)
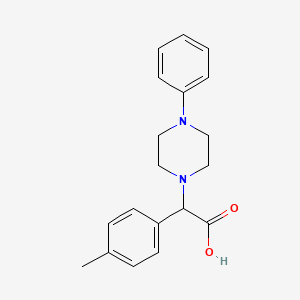
![tert-Butyl 2-(4-fluorophenyl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B1652450.png)
![Methyl 6-(benzylsulfanylmethyl)-4-oxo-6,7-dihydro-5H-triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B1652451.png)
![(4Z)-2-hydroxy-4-[[2-[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B1652455.png)
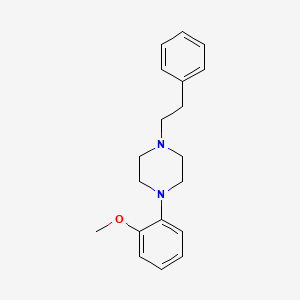
![methyl 2-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-ethylimidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1652457.png)
![2-(3-Oxo-3,5,6,7-tetrahydro-cyclopenta[c]pyridazin-2-yl)-propionic acid](/img/structure/B1652458.png)
